Metal-free cycloisomerizations of o-alkynylbiaryls†
Chemical Communications Pub Date: 2018-10-11 DOI: 10.1039/C8CC05484C
Abstract
We describe a novel and highly efficient metal-free strategy to construct 9,9-disubstituted fluorenes and phenanthrenes via the TfOH-catalyzed cycloisomerizations of o-alkynylbiaryls. Notably, the significant effects of the electronic properties and steric hindrance of the alkyne terminus on the reaction selectivity have been observed.
Recommended Literature
- [1] Energy framework and solubility: a new predictive model in the evaluation of the structure–property relationship of pharmaceutical solid forms†
- [2] On the thermodynamic properties of a few concentrated salt solutions
- [3] How one-photon can induce water splitting into hydrogen peroxide and hydrogen by aluminum porphyrins. Rationale of the thermodynamics†
- [4] Long wavelength red fluorescent dyes from 3,5-diiodo-BODIPYs†
- [5] Ultrathin single crystal ZnS nanowires
- [6] Charge shielding effects of PEG bound to NH2-terminated PAMAM dendrimers – an experimental approach†
- [7] Determination of malondialdehyde in traditional fish products by HPLC
- [8] Characterization of an antibacterial dodecapeptide from pig as a potential food preservative and its antibacterial mechanism
- [9] Ammonia/amine electronic gas sensors based on hybrid polyaniline–TiO2 nanocomposites. The effects of titania and the surface active doping acid
- [10] Front cover
Journal Nameļ¼Chemical Communications
Research Products
-
CAS no.: 124252-41-1
-
CAS no.: 1733-55-7
-
CAS no.: 18860-78-1
-
CAS no.: 14941-53-8
-
CAS no.: 135861-49-3
-
CAS no.: 137868-52-1